EMPIGEN BS
Description
Properties
CAS No. |
128770-26-3 |
|---|---|
Molecular Formula |
[CH3(CH2)7]4N(BF4) |
Synonyms |
EMPIGEN BS |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cocamidopropyl Betaine Analogues
Synthetic Pathways for EMPIGEN BS Production
The production of this compound primarily involves the amidation of fatty acids with dimethylaminopropylamine (DMAPA), followed by the reaction of the resulting amidoamine with a suitable quaternizing agent, such as sodium monochloroacetate. atamanchemicals.comstppgroup.comelchemy.com
Reaction of Fatty Acids with Amines
The initial step in CAPB synthesis is the condensation reaction between fatty acids, commonly sourced from coconut or palm kernel oil (with lauric acid being a major component), and dimethylaminopropylamine (DMAPA). atamanchemicals.comresearchgate.netwikipedia.orgelchemy.com This reaction involves the more reactive primary amine group of DMAPA reacting with the carboxylic acid group of the fatty acid to form an intermediate amide, specifically cocoamide propyl dimethyl tertiary amine (also referred to as an amidoamine). researchgate.netwikipedia.orgelchemy.com The reaction typically occurs at elevated temperatures, with continuous removal of water to drive the reaction to completion. scribd.com
The chemical equation for this amidation step can be represented as:
RCOOH + H₂NCH₂CH₂CH₂N(CH₃)₂ → RCONHCH₂CH₂CH₂N(CH₃)₂ + H₂O
Where R represents the alkyl chain derived from the fatty acid.
Research indicates that the fatty acid composition of the starting oil directly influences the final composition of the CAPB mixture, which typically contains a distribution of alkyl chain lengths ranging from C8 to C18, with C12 (lauryl) being predominant in commercial formulations. cosmeticsandtoiletries.comresearchgate.netepo.org
Quaternization Processes in Betaine (B1666868) Synthesis
The second step in the synthesis of this compound involves the quaternization of the tertiary amine group in the intermediate amidoamine. researchgate.netwikipedia.orgelchemy.com This is commonly achieved by reacting the amidoamine with sodium monochloroacetate (SMCA) under basic conditions. atamanchemicals.comelchemy.comscribd.com The reaction results in the formation of the quaternary ammonium (B1175870) center and the carboxylate group, yielding the zwitterionic CAPB molecule and sodium chloride as a byproduct. elchemy.com
The chemical equation for the quaternization step is:
RCONHCH₂CH₂CH₂N(CH₃)₂ + ClCH₂COONa → RCONHCH₂CH₂CH₂N⁺(CH₃)₂CH₂COO⁻ + NaCl
Maintaining the correct pH during the betainization reaction is crucial to minimize the formation of impurities such as unreacted DMAPA and free amidoamine. wikipedia.orgscribd.com These impurities can impact the final product's properties. wikipedia.org
Chemical Modification Strategies for Tailored Research Applications
Chemical modification of betaine surfactants, including CAPB analogues, is an active area of research aimed at tailoring their properties for specific applications. nih.gov Strategies involve altering the hydrophobic tail and incorporating different functional groups to influence surface activity, aggregation behavior, and interactions with other substances. nih.govresearchgate.netresearchgate.net
Alterations in Alkyl Chain Length and Saturation
Modifying the alkyl chain length and saturation in betaine surfactants significantly impacts their physicochemical properties, such as critical micelle concentration (CMC), surface tension reduction efficiency, and aggregation behavior. researchgate.netrsc.org Studies have shown that increasing the alkyl tail length generally leads to greater surface activity and influences the formation of different micelle geometries in solution. researchgate.net For instance, betaine surfactants with longer alkyl chains (e.g., C18-C22) can exhibit improved emulsification properties, while shorter chains (e.g., C8-C16) may lead to better wetting and water solubility. google.com Research on pure amidopropyl betaines with varying tail lengths has demonstrated that increasing chain length controls properties like adsorption dynamics and foaming capabilities. researchgate.net
Functional Group Incorporations for Specific Interactions
Incorporating specific functional groups into the structure of betaine analogues allows for the design of surfactants with tailored interactions and enhanced functionalities. nih.govresearchgate.netoaepublish.com For example, the introduction of aromatic rings, such as a phenyl group, into the hydrophobic tail of carboxybetaine surfactants has been shown to result in excellent surface activities, lower CMC values, and stronger adsorption tendencies compared to conventional alkylbetaines. rsc.org
Another area of modification involves the synthesis of betaine-type surfactants with different anionic groups, such as sulfonates or phosphates, in addition to carboxylates. researchgate.netscientific.net These modifications can influence properties like salt resistance and performance in specific environments, such as enhanced oil recovery applications. researchgate.netrsc.orgresearchgate.net Furthermore, the incorporation of ethylene (B1197577) oxide groups or the creation of gemini (B1671429) or tetrameric zwitterionic structures can lead to surfactants with unique aggregation morphologies and rheological properties. researchgate.netmdpi.com Research also explores grafting zwitterionic functional groups onto polymer chains to create polyzwitterionic electrolytes with tunable properties like thermosensitivity and anti-polyelectrolyte effects. oaepublish.com
Physicochemical Behavior and Self Assembly Mechanisms of Empigen Bs in Aqueous Systems
Micellization Dynamics and Critical Micelle Concentration (CMC) Studies
The self-assembly of Dodecyl dimethyl betaine (B1666868) molecules in water above a certain concentration leads to the formation of micelles. This critical concentration is known as the Critical Micelle Concentration (CMC). The CMC is a fundamental parameter that defines the efficiency of a surfactant in forming micelles and is influenced by various factors, including temperature and pH.
Determination of CMC through Conductometric and Stalagmometric Methods
The CMC of surfactants like Dodecyl dimethyl betaine can be determined using various experimental techniques that measure changes in physical properties of the solution as surfactant concentration increases. Common methods include conductometry and stalagmometry (surface tension measurement) nih.govresearchgate.netkruss-scientific.com.
In conductometric measurements, the specific conductivity of the surfactant solution is monitored as a function of concentration. Below the CMC, conductivity increases relatively slowly due to the presence of individual surfactant ions (in the case of ionic or zwitterionic surfactants like betaines, the zwitterionic nature still contributes to conductivity changes before micellization). Above the CMC, the formation of charged micelles (with counter-ions associated) or zwitterionic micelles alters the mobility and effective concentration of charge carriers, leading to a change in the slope of the conductivity versus concentration curve. The intersection of the two linear regions below and above the CMC indicates the CMC value nih.govresearchgate.net.
Stalagmometric methods, which involve measuring the surface tension of the solution, are also widely used. Surfactants accumulate at the air-water interface, reducing surface tension. This reduction is significant as surfactant concentration increases up to the CMC. Beyond the CMC, the interface becomes saturated with surfactant molecules, and excess molecules aggregate in the bulk solution to form micelles. Consequently, the surface tension remains relatively constant or shows only a slight decrease above the CMC. Plotting surface tension against the logarithm of surfactant concentration reveals an inflection point corresponding to the CMC kruss-scientific.comscispace.comtegewa.de.
Other techniques like fluorescence spectroscopy, dynamic light scattering (DLS), and ultrasonic spectroscopy can also be employed to determine the CMC by monitoring changes in fluorescence intensity, aggregate size, or acoustic properties, respectively, as micellization occurs nih.govresearchgate.netnih.govnanotempertech.com.
Research findings indicate that the CMC of Dodecyl dimethyl betaine (C12 Bet) in aqueous solution at 25 °C is in the millimolar range. For instance, studies on N-alkyl betaine ethyl ester chlorides, which are related C12 betaine derivatives, report CMC values around 1.8 mmol·dm⁻³ researchgate.netmdpi.com. Another study on BS-12 (Dodecyl dimethyl betaine) found a CMC value of about 300 ppm (approximately 1 mM) in the absence of polymers scispace.com.
Influence of Temperature and pH on Micellar Formation
Temperature and pH significantly influence the micellization behavior of Dodecyl dimethyl betaine.
Temperature: The effect of temperature on the CMC of betaine surfactants can vary. For dodecyl betaine (C12 Bet), the CMC has been reported to increase with temperature in some studies researchgate.net. For example, the CMC of C12 Bet was found to be 2 mmol·dm⁻³ at 10 °C and increased to 2.8 mmol·dm⁻³ at 57 °C researchgate.net. However, for some N-alkyl betaine ethyl ester chlorides with a C12 chain, the micellization characteristic was found to be almost temperature-independent in the range of 15–45 °C researchgate.netmdpi.com. The temperature dependence of CMC is a complex interplay between the dehydration of the hydrophilic headgroup and the increased disorder of water around the hydrophobic tail at higher temperatures jsirjournal.com.
pH: As a zwitterionic surfactant, the charge state of Dodecyl dimethyl betaine is influenced by pH. In acidic conditions, the carboxylate group can be protonated, while in alkaline conditions, the amine group remains positively charged. This pH-dependent charge variation affects the headgroup interactions and, consequently, the micellization process and CMC yeserchem.comthegoodscentscompany.com. Dodecyl dimethyl betaine maintains high activity in both acidic and alkaline solutions yeserchem.com. Studies on related betaine systems show that pH can significantly impact the CMC and the relative amounts of different surfactant forms in solution, particularly when the pKa of the ionizable groups falls within the studied pH range nih.gov.
Microstructural Characterization of Micellar Aggregates
The aggregates formed by Dodecyl dimethyl betaine in aqueous solutions can exhibit different microstructures depending on concentration, temperature, pH, and the presence of other substances. While spherical micelles are typically formed just above the CMC, higher concentrations or the presence of additives can lead to the formation of larger, more complex structures such as wormlike micelles or vesicles psgraw.comacs.orgnih.govnih.govrsc.orgresearchgate.net.
Techniques like Dynamic Light Scattering (DLS), Small-Angle Neutron Scattering (SANS), Ultra-Small-Angle Neutron Scattering (USANS), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to characterize the size, shape, and structure of these aggregates scispace.commdpi.compsgraw.comacs.orgnih.govnih.govrsc.orgresearchgate.net. DLS can provide information about the hydrodynamic radius and size distribution of particles in solution researchgate.netmdpi.comnih.gov. Scattering techniques like SANS and USANS are powerful tools for determining the internal structure and dimensions of micelles, including their cross-sectional radius and contour length in the case of wormlike micelles psgraw.comacs.orgrsc.orgresearchgate.net. Electron microscopy techniques (TEM, cryo-TEM) and AFM allow for direct visualization of the micellar morphologies scispace.comnih.govnih.gov.
Interfacial Phenomena and Surface Activity
Dodecyl dimethyl betaine is a surface-active agent, meaning it preferentially adsorbs at interfaces, leading to a reduction in interfacial tension. This property is crucial for its applications as a wetting agent, emulsifier, and foaming agent.
Surface Tension Reduction Properties at Air-Water Interfaces
One of the primary characteristics of a surfactant is its ability to reduce the surface tension of water. Dodecyl dimethyl betaine effectively lowers the surface tension of the air-water interface by adsorbing at this boundary with its hydrophobic tail oriented towards the air and its hydrophilic headgroup in the water nih.govmdpi.combiolinscientific.comresearchgate.netrsc.org. As the concentration of Dodecyl dimethyl betaine in solution increases, more molecules accumulate at the interface, leading to a progressive decrease in surface tension until the CMC is reached kruss-scientific.comscispace.com. Beyond the CMC, the surface tension remains relatively constant as micelles form in the bulk kruss-scientific.comscispace.com.
The efficiency of surface tension reduction is quantified by parameters such as the surface tension at the CMC and the surface excess concentration at the CMC mdpi.comnih.govacs.org. Research indicates that Dodecyl dimethyl betaine can reduce the surface tension of water to values around 31-33 mN/m at its CMC in pure aqueous solutions scispace.com. The presence of other substances, such as polymers, can influence the surface tension reduction properties of Dodecyl dimethyl betaine scispace.comresearchgate.net.
Adsorption Behavior at Solid-Liquid and Liquid-Liquid Interfaces
Beyond the air-water interface, Dodecyl dimethyl betaine also exhibits adsorption behavior at solid-liquid and liquid-liquid interfaces, such as oil-water interfaces. This adsorption is fundamental to its function in applications like detergency, emulsification, and enhanced oil recovery nih.govresearchgate.netacs.orgmdpi.comrsc.org.
At solid-liquid interfaces, the adsorption of zwitterionic surfactants like Dodecyl dimethyl betaine can involve interactions between the charged or polar headgroup and charged sites on the solid surface, as well as hydrophobic interactions between the alkyl chain and hydrophobic patches on the surface or through the formation of adlayers acs.orgmdpi.com. The adsorption mechanism can be influenced by factors such as pH, ionic strength, and the nature of the solid surface acs.org.
At liquid-liquid interfaces, such as oil-water interfaces, Dodecyl dimethyl betaine adsorbs to reduce the interfacial tension between the two immiscible phases scispace.comnih.govresearchgate.netresearchgate.netrsc.org. This reduction in interfacial tension facilitates the formation and stabilization of emulsions. The adsorption behavior at oil-water interfaces is crucial for applications like enhanced oil recovery, where reducing the tension between oil and water phases can improve oil displacement researchgate.netrsc.org. Studies using techniques like spinning drop tensiometry are employed to measure the interfacial tension and study the adsorption kinetics at liquid-liquid interfaces nih.govrsc.org. The presence of other surfactants or polymers can lead to synergistic effects on interfacial tension reduction and adsorption behavior at oil-water interfaces scispace.comresearchgate.netresearchgate.netrsc.org.
| Property | Value/Observation | Method/Conditions | Source |
| CMC (approx.) | 1 mM (300 ppm) | Aqueous solution, no polymer | scispace.com |
| CMC (C12 Bet) | 2 mmol·dm⁻³ at 10 °C, increasing to 2.8 mmol·dm⁻³ at 57 °C | Aqueous solution | researchgate.net |
| Surface Tension at CMC | ~31.3 mN/m | Aqueous solution, no polymer | scispace.com |
| Surface Tension at CMC | ~33.4 mN/m | Aqueous solution with 2000 ppm HAPAM polymer | scispace.com |
| Water Solubility | 464 g/L at 25 °C | nanotrun.com | |
| Density | 1.04 g/mL at 20 °C | nanotrun.com | |
| Appearance | Colorless to pale yellow liquid or waxy solid depending on temperature; viscous liquid | Room temperature | solubilityofthings.com |
| pH Range (High Activeness) | Acidic and Alkaline | yeserchem.com |
Table 1: Selected Physicochemical Properties and CMC Data for Dodecyl Dimethyl Betaine
| Study | Technique(s) Used for CMC/Aggregation Study | Key Finding(s) Regarding Micellization/Structure | Source |
| Surface-Active Betaines: N-Alkyl- Nn -Dimethylglycines... | Surface tension, refractive index, dye solubilisation, iodine method, DLS | CMC of C12 Bet increases with temperature; DLS shows two types of micelles of different sizes around CMC for a C12 betaine derivative. | researchgate.netmdpi.com |
| Interaction between Aqueous Solutions of HAPAM and Dodecyl Dimethyl Betaine | Surface tension, IFT, apparent viscosity, aggregation behavior, microscopic morphologies (AFM) | CMC of BS-12 increases with polymer concentration; mixed micelles formed with HAPAM; microscopic morphologies change with surfactant concentration. | scispace.comresearchgate.net |
| In Situ Nanostructural Analysis of Concentrated Wormlike Micellar Fluids... | SANS, USANS, Rheology, Cryo-microscopy | Characterized nanostructure of wormlike micelles formed by a mixture including a betaine (CAPB). | psgraw.comacs.orgrsc.org |
| Synthesis, surface activities, and aggregation behavior of phenyl-containing carboxybetaine surfactants | Equilibrium surface tension, interfacial tension, steady-state fluorescence, DLS, cryo-TEM, TEM | Some betaine derivatives can form vesicles above CMC. | nih.gov |
| Self-Assembly Systems Based on Betaine-Type Hydrophobic Association Polymer... | TEM | Observed globular and wormlike micelle aggregation forms in self-assembly systems with a betaine-type polymer. | nih.gov |
Table 2: Summary of Research Findings on Micellization and Structure
| Study | Interface Studied | Key Finding(s) Regarding Interfacial Activity/Adsorption | Source |
| Molecular Dynamics Simulations on the Adsorbed Monolayers of N-Dodecyl Betaine | Air-Water | Studied interfacial adsorption, structures, and properties at different surface coverages; hydrogen bonding with water decreases at high surface concentration due to aggregation. | mdpi.com |
| The effect of betaine surfactants on the association behavior of associating polymer | Air-Water, Oil-Water | Surface tension and oil-water IFT reduced by polymer presence; adsorption of hydrophobic polymer and surfactant at interfaces. | researchgate.netcup.edu.cn |
| Interaction between Aqueous Solutions of HAPAM and Dodecyl Dimethyl Betaine | Air-Water, Oil-Water | Abilities of reduced air-water surface tension and oil-water interfacial tension are dropped with increasing polymer concentrations. | scispace.comresearchgate.net |
| The Performance and Adsorption Mechanism of a Novel Collector, Dodecyl Dimethyl Betaine (BS-12), for the Flotation Separation of Ilmenite and Titanaugite | Solid-Liquid | Studied adsorption mechanism of BS-12 on mineral surfaces. | mdpi.com |
| Thermodynamics of Micellization and Adsorption of Zwitterionic Surfactants in Aqueous Media | Solid-Liquid | Adsorption involves ion-dipole bonding and surface aggregate formation induced by hydrophobic effect. | acs.org |
| Synthesis, surface activities, and aggregation behavior of phenyl-containing carboxybetaine surfactants | Air-Water, Oil-Water | Exhibited excellent surface activities, including lower surface tension and stronger adsorption tendency at air/water interface; high efficiency in reducing oil/water interfacial tension. | nih.govrsc.org |
Phase Behavior and Solution Rheology
The phase behavior and rheological properties of EMPIGEN BS (Cocamidopropyl Betaine) in aqueous systems are complex and concentration-dependent, often significantly influenced by the presence of other components, such as co-surfactants and electrolytes. At low concentrations above the critical micelle concentration (CMC), CAPB molecules primarily form micelles. As the concentration increases, these spherical micelles can transition into larger, anisotropic structures, such as wormlike micelles, which profoundly impact the solution's rheology mdpi.comresearchgate.nettandfonline.comtandfonline.comresearchgate.net. The formation and characteristics of these self-assembled structures dictate the macroscopic properties of the solution, including its viscosity and viscoelasticity.
Viscoelastic Properties of this compound Solutions
Aqueous solutions containing this compound, particularly when mixed with anionic co-surfactants, can exhibit significant viscoelastic properties. This behavior is typically associated with the formation of entangled networks of wormlike micelles mdpi.comresearchgate.nettandfonline.comtandfonline.comresearchgate.netgoogle.comicm.edu.pl. The transition from spherical to wormlike micelles, and subsequently to an entangled network, leads to a notable increase in viscosity and the development of elasticity.
Studies on mixtures of cocamidopropyl betaine with anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) or sodium dodecylbenzene (B1670861) sulfonate (SDBS) have demonstrated the formation of viscoelastic wormlike micelles tandfonline.comtandfonline.comresearchgate.neticm.edu.pl. The rheological behavior of these solutions, including shear viscosity and relaxation time, is closely linked to the molar ratio of the surfactants and the concentration of electrolytes like sodium chloride icm.edu.pl. For instance, in CAPB/SDBS mixtures, maximum shear viscosity and the longest Maxwell relaxation time were observed at a specific CAPB/SDBS molar ratio, attributed to the transition into entangled wormlike micellar networks icm.edu.pl.
Temperature also plays a role in the viscoelastic properties of CAPB-containing systems. Rheological measurements have shown that the formation and rheological behavior of wormlike micelles in mixtures of CAPB and cocamide DEA are affected by temperature mdpi.comresearchgate.nettandfonline.com. Higher temperatures can lead to the shortening or destruction of wormlike micelles, resulting in a decrease in viscoelasticity tandfonline.com.
The ability of this compound to contribute to the formation of viscoelastic solutions is particularly important in applications requiring thickening and specific flow properties, such as in personal care products atamankimya.comebi.ac.uksilverfernchemical.comamazon.sa. When combined with primary anionic surfactants, CAPB helps in boosting viscosity ebi.ac.uksilverfernchemical.com.
Phase Transitions and Liquid Crystalline Formations in Concentrated Systems
At higher concentrations, this compound in aqueous systems can undergo phase transitions, leading to the formation of various ordered structures, including liquid crystalline phases. These phases represent different arrangements of surfactant molecules and water, typically forming at concentrations above the range where only simple micelles or wormlike micelles exist.
Research on the phase behavior of surfactant mixtures involving cocamidopropyl betaine has identified the presence of liquid crystalline phases ulisboa.ptmdpi.comresearchgate.net. Techniques such as polarizing optical microscopy (POM) and small angle X-ray scattering (SAXS) are commonly used to characterize these phases mdpi.comresearchgate.net.
In ternary systems like alkyl ethoxysulfate (AES)/CAPB/water, phase diagrams have been constructed that show different regions corresponding to distinct phases, including the normal micellar phase (L1), normal hexagonal phase (H1), and lamellar phase (Lα) mdpi.com. The hexagonal phase (H1) consists of surfactant molecules arranged in cylindrical micelles packed in a hexagonal lattice, while the lamellar phase (Lα) involves surfactant bilayers alternating with water layers mdpi.com. These liquid crystalline phases typically exhibit much higher viscosities compared to the micellar phase mdpi.com.
The presence of liquid crystalline phases in concentrated this compound-containing systems contributes to their structural properties and can impact their application in various formulations.
Interactions of Empigen Bs in Multicomponent Systems: Colloidal Science Perspectives
Synergistic and Antagonistic Effects in Mixed Surfactant Formulations
The combination of EMPIGEN BS with other surfactants often leads to synergistic effects, enhancing properties such as viscosity, foam volume, and stability compared to single surfactant systems. atamanchemicals.comresearchgate.netscientificspectator.comtandfonline.com These synergistic interactions are often attributed to the formation of mixed micelles with improved properties. researchgate.nettandfonline.com
Binary and Ternary Surfactant System Interactions (e.g., with Anionic and Nonionic Surfactants)
This compound is highly compatible with anionic, cationic, and nonionic surfactants. atamanchemicals.com When mixed with anionic surfactants like Sodium Dodecyl Sulfate (B86663) (SDS) or Sodium Dodecylbenzenesulfonate (SDBS), this compound can form viscoelastic wormlike micelles, significantly increasing the viscosity of the solution. researchgate.nethep.com.cntandfonline.comacs.org This synergistic thickening effect with anionic surfactants is particularly notable in personal care formulations. atamanchemicals.comtichemindustry.com The interactions between anionic and zwitterionic surfactants, such as CAPB, are influenced by factors like pH, temperature, and surfactant concentration, leading to structural transformations in the formed micelles. researchgate.net Electrostatic interactions are considered a decisive factor in the synergistic effects observed in anionic-zwitterionic surfactant mixtures. tandfonline.com Studies on binary mixtures of CAPB with anionic surfactants like Alpha Olefin Sulfonate (AOS) or Sodium Lauroyl Sarcosinate have demonstrated superior surface activity and the formation of wormlike micelles with enhanced rheological properties. tandfonline.comhep.com.cntandfonline.com
While the interaction with anionic surfactants is well-documented for its synergistic effects on viscosity and foam, CAPB's interaction with nonionic surfactants can also be beneficial. CAPB can increase the cleansing capability of nonionic surfactants and help bridge the gap for combining cationic and nonionic surfactants in formulations. atamanchemicals.com Binary systems of CAPB and nonionic surfactants have been explored for applications like enhanced oil recovery, showing improved tolerance to high salinity conditions. nih.gov
Thermodynamics of Mixed Micelle Formation
The formation of mixed micelles in systems containing this compound and other surfactants is a key aspect of their behavior in solution. Studies investigating the thermodynamics of mixed micelle formation provide insights into the spontaneity and stability of these aggregates. The critical micelle concentration (CMC) of mixed surfactant systems is often lower than that of the individual surfactants, indicating synergistic interactions that favor micelle formation. researchgate.nettandfonline.com
Research using techniques like surface tension and conductivity measurements has been employed to determine the CMC and evaluate the thermodynamic parameters of micellization for CAPB in binary mixtures with anionic surfactants like SDS. uobaghdad.edu.iqcore.ac.uk Analysis using models such as the regular solution theory (Rubingh) and Rosen's theory helps to understand the composition of mixed micelles and the degree of interaction between the surfactants. core.ac.uk Negative values of interaction parameters (βm) derived from these models suggest attractive interactions within the mixed micelles. core.ac.uk The CMC of CAPB can be influenced by temperature and the presence of alcohols in mixed solvent systems. researchgate.net An increase in temperature and alcohol proportion can lead to an increase in CMC. researchgate.net
Data on CMC values for CAPB and its mixtures with other surfactants can illustrate the synergistic effects on micelle formation. For example, studies on AOS/CAPB mixtures show a significant reduction in CMC upon mixing, which decreases further with increasing CAPB content. tandfonline.com
Interactions with Macromolecules and Particulate Matter
This compound interacts with various types of macromolecules and can influence the behavior of particulate matter in colloidal systems. These interactions are crucial in applications ranging from biological systems to the stabilization of dispersions.
Protein-Surfactant Interactions in Model Biological Systems
Interactions between surfactants and proteins are fundamental in biological and biochemical processes, as well as in the formulation of protein-containing products. Zwitterionic surfactants like CAPB are often favored in protein studies and formulations due to their typically weaker interactions with proteins compared to ionic surfactants, which can help preserve protein structure and function. researchgate.net
Impact on Protein Conformation and Stability in Vitro
Surfactant-protein interactions can influence protein conformation and stability. Zwitterionic surfactants, including carboxybetaines like CAPB, have shown intriguing effects on protein stability. researchgate.net They can increase the conformational stability of proteins, potentially by increasing hydrophobic effects. researchgate.net Studies have indicated that CAPB can associate effectively with proteins, even at concentrations below its CMC. researchgate.net Furthermore, the presence of protein can significantly increase the CMC of CAPB. researchgate.net
Research suggests that biocompatible zwitterionic materials can prevent nonspecific interactions within protein systems and enhance protein stability. researchgate.net While ionic surfactants can lead to protein unfolding due to strong electrostatic interactions, zwitterionic surfactants are often non-denaturing and exhibit weaker interactions. researchgate.net The ability of CAPB to interact with proteins and potentially stabilize them is an area of interest in the context of protein formulations and studies. researchgate.netacs.org
Data on the effect of CAPB on protein stability can be illustrated by studies showing its association with proteins and its influence on their behavior at interfaces. For example, research on the interaction of CAPB with bovine serum albumin (BSA), a model protein, has investigated its effect on interfacial adsorption, a process that can lead to protein denaturation. researchgate.net
Compound Names and PubChem CIDs:
Note: PubChem CID for Alpha Olefin Sulfonate is not a single value as it represents a class of compounds.
Interactions with Polymer Systems and Hydrocolloids
The interactions between betaine (B1666868) surfactants, such as Cocamidopropyl Betaine (CAPB) and Dodecyl Betaine, and polymer systems or hydrocolloids are complex and depend on factors including the nature of the polymer or hydrocolloid, surfactant concentration, pH, and ionic strength. These interactions can significantly influence the rheological properties and stability of formulations.
Studies have investigated the association behavior of betaine surfactants with various polymers, including hydrophobically associating polymers and polysaccharides researchgate.netcup.edu.cnacs.org. The interaction between betaine surfactants and polymers can lead to the formation of surfactant-polymer complexes researchgate.netcup.edu.cn. For instance, the addition of polymers can enhance foam performance, with the polymer primarily improving foam stability by increasing liquid viscosity and forming these complexes with surfactant molecules researchgate.net.
Research on the effect of dodecyl dimethyl betaine on the foaming performance of polymer solutions like sodium alginate and polyvinyl alcohol indicates that the addition of the betaine surfactant can influence the surface tension and rheological behavior of the polymer solutions acs.orgresearchgate.net. Compared to pure surfactant solutions, systems containing both surfactant and polymer can exhibit different surface tension profiles with multiple inflection points depending on the surfactant type and polymer concentration acs.orgresearchgate.net. The effect on polymer viscosity can vary; short-chain betaines might decrease viscosity due to electrostatic shielding, while long-chain betaines at higher concentrations can increase viscosity by forming worm-like micelles that promote intermolecular association cup.edu.cnacs.orgresearchgate.net.
The interaction between polymers and surfactants involves various forces, including hydrophilic-hydrophobic interactions, electrostatic interactions, and spatial structure effects researchgate.net. For strongly interacting polymer-surfactant systems, particularly those with opposite charges, stable aqueous foams can be formed, although foamability might be decreased researchgate.net. For example, Cocamidopropyl Betaine (CAPB), being a pseudoamphoteric surfactant, can exhibit cationic behavior under certain pH conditions, allowing it to associate electrostatically with polyanions like polyacrylic acid (PAA) x-mol.net. This association can lead to aggregation and even phase separation if the polymer chain is sufficiently long to promote bridging x-mol.net. Surface tension measurements can confirm the aggregation between CAPB and polyacids, which is notably influenced by pH x-mol.net.
Hydrocolloids, which are hydrophilic polymers, can also interact with surfactants. In viscoelastic cleansing gels, the incorporation of water-soluble polymers like polysaccharides or their derivative hydrocolloids can physically transform the surfactant-dominated solution structure into a physically crosslinked gel structure google.com. This changes the viscoelastic behavior from a temporary network of a micellar solution to a more physically crosslinked network google.com. The viscoelastic properties of surfactant solutions can be enhanced by the incorporation of polysaccharide hydrocolloids, and the resulting rheological parameters, such as the elastic modulus (G') and loss modulus (G''), are key characteristics of these systems google.comgoogle.com. At low hydrocolloid concentrations, the micellar network dominates the viscoelastic properties, but as the hydrocolloid concentration increases, the behavior shifts towards that of a physically crosslinked gel google.com.
The interaction between betaine surfactants and hydrocolloids can also impact the stability of suspensions. For instance, mixtures of Cocamidopropyl Betaine (CAPB) with polysaccharides like cationic starch, carboxymethyl cellulose, and guar (B607891) gum have been used as stabilizers for aqueous suspensions of montmorillonite (B579905) clay mineral researchgate.net. Spectrophotometric methods and surface tension measurements can be used to study the mechanism of stabilization and the formation of complexes between the polysaccharides and the surfactant researchgate.net. Small concentrations of both the polysaccharide and CAPB have been found to effectively stabilize these suspensions researchgate.net.
Adsorption onto Colloidal Particles and Nanomaterials
The adsorption of betaine surfactants, including Cocamidopropyl Betaine (CAPB) and Lauryl Betaine, onto the surface of colloidal particles and nanomaterials is a critical phenomenon influencing the stability of dispersions, interfacial properties, and the performance of these systems in various applications.
Betaine surfactants can adsorb onto nanoparticle surfaces through various mechanisms, including electrostatic attraction and hydrophobic interactions dntb.gov.uafrontiersin.org. For instance, Lauryl Betaine, as an amphoteric surfactant, carries both positive and negative charges and can interact electrostatically with charged nanoparticles like silicon dioxide (SiO2) x-mol.netresearchgate.net. Studies on the influence of silica (B1680970) nanoparticles on Lauryl Betaine-stabilized foam have shown that the presence of nanoparticles can significantly increase foam stability x-mol.netresearchgate.net. The adsorption of betaine surfactant onto negatively charged modified nanoparticles can increase their water contact angle and reduce their negative charge, leading to the formation of a mixed interfacial film that contributes to synergistic foam stabilization effects onepetro.org.
The adsorption of surfactants onto nanoparticle surfaces can modify the nanoparticle's wettability, which in turn affects their partitioning and behavior at interfaces researchgate.netunam.mxfrontiersin.org. This is particularly relevant in applications like enhanced oil recovery (EOR), where the adsorption of surfactants on rock surfaces and their interaction with nanoparticles in brine are crucial researchgate.netmdpi.com. Cocamidopropyl Betaine (CAPB) has been studied for its adsorption behavior on sandstone surfaces under high temperature and salinity conditions researchgate.net. The adsorption amount of CAPB on solid surfaces can be significant and may follow a multilayer adsorption mechanism due to its amphoteric nature researchgate.net. The presence of oil on sand surfaces can also influence the adsorption amount of CAPB researchgate.net.
Interactions between betaine surfactants and nanoparticles can also impact the stability of nanocomposites. Research on the effects of different surfactants, including Cocamidopropyl Betaine (CAPB), on the incorporation of silica nanoparticles into nickel composite coatings has shown that surfactants can influence the surface charge of silica and the percentage of silica incorporated researchgate.net.
The co-adsorption of surfactants and nanoparticles can accelerate the co-adsorption process by inducing nanoparticle aggregation or deposition dntb.gov.uafrontiersin.org. This can lead to changes in surface free energy and contribute to wettability alteration dntb.gov.ua. The interaction between surfactants and nanoparticles can also reduce the surfactant's solubility, facilitating its migration to the interface frontiersin.org. For nanoparticles that are not initially surface-active, surfactant adsorption can modify their hydrophilic-lipophilic balance, enabling them to migrate to the interface frontiersin.orgfrontiersin.org.
The adsorption density of betaine surfactants on nanoparticle surfaces can depend on factors such as pH and the concentration of the surfactant and nanoparticles researchgate.netdntb.gov.uametabolomicsworkbench.org. For example, the adsorption of dodecyl dimethyl carboxyl betaine on silica nanoparticles is influenced by pH, as the betaine molecules can be in cationic form in acidic media, leading to electrostatic interaction with negatively charged silica particles metabolomicsworkbench.org. At higher surfactant concentrations, the adsorption behavior can become more complex, potentially involving the adsorption of surfactant aggregates or micelles onto the nanoparticle surfaces mdpi.com.
Advanced Analytical and Characterization Methodologies for Empigen Bs
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating EMPIGEN BS from mixtures and quantifying its concentration, as well as for analyzing related compounds and impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Composition Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or semi-volatile compounds like surfactants. HPLC can be employed to determine the purity and composition of this compound. alfa-chemistry.com Methods utilizing reversed-phase separation with detectors such as chemiluminescent nitrogen detection (CLND) or evaporative light-scattering detection (ELSD) have been developed for the analysis of zwitterionic surfactants, including betaine-type compounds. nih.govresearchgate.net
HPLC with CLND provides equimolar responses based on the nitrogen content, allowing for the identification and quantification of nitrogen-containing surfactants. nih.govresearchgate.net Reversed-phase methods often utilize cyano columns for separating mixtures of cationic and zwitterionic surfactants. nih.govresearchgate.net Detection limits in the single micromolar range have been reported for such methods. nih.govresearchgate.net
Another approach involves reversed-phase liquid chromatography coupled with ELSD. researchgate.net HPLC methods for betaine (B1666868) quantification have also been developed using UV detection after derivatization, demonstrating good linearity and sensitivity. google.comsci-hub.se These methods can be used to quantify betaine in various matrices. google.comsci-hub.se
HPLC has also been used to study the adsorption behavior of zwitterionic surfactants, including dodecyl dimethyl betaine (BS-12), on surfaces like limestone, providing insights into adsorption mechanisms at different concentrations and temperatures. acs.org
Gas Chromatography (GC) for Volatile By-product Analysis
Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. While this compound itself is not highly volatile, GC, often coupled with Mass Spectrometry (GC-MS), can be applied to analyze volatile by-products or impurities present in this compound. alibaba.comnih.gov GC-MS is a powerful technique for the identification and analysis of various organic compounds in complex mixtures. alfa-chemistry.comnih.gov
Comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-(TOF)MS) has been used for the analysis of various surfactants, including the identification of decomposition products of cationic surfactants. nih.gov Although direct analysis of intact zwitterionic surfactants like this compound by conventional GC might be challenging due to their low volatility and potential for thermal decomposition, GC-MS can be valuable for characterizing volatile components or derivatives. nih.govhmdb.ca Betaine itself can be analyzed by GC with MS after enzymatic conversion to dimethylglycine (DMG). psu.edu
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a fundamental technique for elucidating the molecular structure of organic compounds like this compound. mdpi.comnih.govintertek.comresearchgate.netmdpi.comechemi.com NMR provides detailed information about the different types of hydrogen and carbon atoms in the molecule and their connectivity.
¹H NMR spectra of betaine-type compounds show characteristic signals corresponding to the methylene (B1212753) protons and methyl groups. researchgate.net For example, in betaine, the methylene protons typically appear around 3.77 ppm and the methyl groups around 3.14 ppm in the ¹H NMR spectrum. researchgate.net ¹³C NMR spectroscopy reveals signals for the carbonyl carbon, methylene carbon, and methyl carbons, providing further structural confirmation. researchgate.nethmdb.ca
NMR is widely used in surfactant analysis for chemical specificity and can be combined with other techniques like MALDI-MS for comprehensive characterization. intertek.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of chemical bonds. mdpi.comnih.govresearchgate.netmdpi.commdpi.comresearchgate.netnih.govsemanticscholar.orgnih.govnist.govresearchgate.net The IR spectrum of this compound (dodecyl dimethyl betaine) exhibits characteristic absorption bands corresponding to its key functional groups. mdpi.comresearchgate.net
Typical characteristic bands observed in the FT-IR spectra of dodecyl dimethyl betaine include peaks around 2920 cm⁻¹ (C-H stretching), 1457 cm⁻¹ and 1350 cm⁻¹ (C-H bending and rocking vibrations), and peaks around 1457 cm⁻¹ and 1072 cm⁻¹ (C-N stretching vibration). mdpi.comresearchgate.net The presence of the carboxyl group is indicated by C=O stretching vibrations, often appearing around 1631 and 1600 cm⁻¹, and O-H stretching vibration around 3368 cm⁻¹. mdpi.comresearchgate.net IR spectroscopy is a valuable tool for confirming the presence of the expected functional groups in this compound and assessing its purity. mdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and obtaining information about its fragmentation pattern, which aids in structural confirmation and the identification of related compounds or impurities. mdpi.comalfa-chemistry.comnih.govnih.govintertek.comresearchgate.netacs.orgnih.govnih.gov
Various ionization techniques can be coupled with MS for surfactant analysis, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS). acs.orgnih.gov ESI-MS is often used for the analysis of polar and thermolabile compounds like surfactants, typically yielding protonated molecular ions. acs.orgnih.gov Fragmentation in ESI-MS of betaine-type surfactants may involve the loss of the alkyl chain. acs.orgnih.gov APCI-MS can also be used, and the fragmentation patterns may differ from ESI-MS, potentially showing ions resulting from the elimination of parts of the molecule. acs.orgnih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry. alfa-chemistry.comnih.govintertek.comnih.gov LC-MS is particularly useful for analyzing non-volatile surfactants like betaines, providing detailed structural information and allowing for the quantification of components in complex formulations. alfa-chemistry.com GC-MS can be used to analyze volatile components or derivatives. alibaba.comnih.gov MALDI-ToF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) can also be used for the characterization of surfactants, providing information on molecular weight distribution, especially for polymeric or high molecular weight species. mdpi.comnih.govresearchgate.net
Methods for Colloidal and Rheological Characterization
The colloidal behavior of this compound, including micelle formation and stability, and its rheological properties, such as viscosity and flow characteristics, can be systematically investigated using a combination of specialized analytical methodologies. These methods probe the physical state of the surfactant in solution and its response to applied forces.
Dynamic Light Scattering (DLS) for Particle Size and Micellar Hydrodynamic Diameter
Dynamic Light Scattering (DLS) is a technique used to measure the size of particles, typically in the sub-micron range, based on their Brownian motion in a liquid medium. researchgate.netnanotempertech.com While individual surfactant molecules are generally too small to be detected by DLS, the micelles they form above the critical micelle concentration are large enough for analysis. researchgate.nethoriba.com DLS measures the time-dependent fluctuations in scattered light intensity caused by the random movement of particles, which allows for the determination of their diffusion coefficients. researchgate.netnanotempertech.com Using the Stokes-Einstein equation, these diffusion coefficients can be converted into a hydrodynamic diameter, providing information about the effective size of the micelles in solution. researchgate.net
DLS is a valuable tool for characterizing surfactant micelles, including determining the critical micelle concentration (CMC) by observing changes in scattered light intensity as surfactant concentration increases. horiba.comwyatt.com The size and shape of surfactant micelles can be influenced by various factors, including pH, ionic strength, and surfactant concentration. researchgate.netmuser-my.com Therefore, DLS measurements under different conditions can provide insights into the behavior and aggregation properties of this compound.
Specific detailed research findings or data tables for this compound micellar size and hydrodynamic diameter obtained via DLS were not available in the consulted search results.
Zeta Potential Measurements for Surface Charge Assessment
Zeta potential (ζ potential) is a key parameter in colloidal systems that represents the electrokinetic potential at the slipping plane of a dispersed particle relative to the bulk fluid. wyatt.com It provides an indirect measure of the net surface charge and the magnitude of electrostatic interactions within the system. wyatt.com While distinct from the actual surface charge, which cannot be measured experimentally, the zeta potential is an experimentally determinable value that is highly relevant in practice for assessing colloidal stability. dataphysics-instruments.comresearchgate.net
The zeta potential arises from the electrochemical double layer that forms around charged particles in a liquid medium. dataphysics-instruments.comanton-paar.com The magnitude and sign of the zeta potential indicate whether repulsive or attractive forces are dominant between particles. wyatt.comdataphysics-instruments.com High absolute zeta potential values (typically above ±30 mV) suggest strong electrostatic repulsion, which helps prevent particle aggregation and maintain a stable dispersion. anton-paar.comcolostate.edu Conversely, low zeta potential values indicate weaker repulsive forces, increasing the likelihood of aggregation or flocculation. wyatt.comanton-paar.com
For surfactants like this compound, which is zwitterionic, the surface charge and resulting zeta potential can be influenced by the pH and ionic strength of the solution due to the presence of functional groups that can undergo protonation or deprotonation. dataphysics-instruments.comanton-paar.comcolostate.edu Measuring the zeta potential of this compound solutions under varying conditions can therefore provide crucial information about its surface charge characteristics and the stability of the colloidal system.
Specific detailed research findings or data tables for this compound zeta potential were not available in the consulted search results.
Rheometry for Viscosity and Flow Behavior Determination
Rheometry is the study of the deformation and flow of matter. For liquid systems like surfactant solutions, rheometry is used to characterize their viscosity and flow behavior under different shear conditions. anamet.cz Viscosity is a measure of a fluid's resistance to flow. anamet.cz Surfactant solutions, particularly at concentrations above the CMC where micelles are present, can exhibit complex rheological behaviors, including non-Newtonian flow, where viscosity changes with the applied shear rate. rheologylab.comwiley-vch.de
Rheometers, especially rotational rheometers, can measure viscosity across a range of shear rates, providing a comprehensive understanding of how a fluid will behave under different processing and application conditions. anamet.czrheologylab.com This is particularly important for formulations containing surfactants, where viscosity influences properties such as pourability, spreadability, and stability. Factors such as surfactant concentration, temperature, and the presence of additives like salts can significantly impact the viscosity and viscoelasticity of surfactant solutions by affecting the formation and interaction of micelles. rheologylab.com For instance, adding salt to a surfactant solution can initially increase viscosity by promoting closer packing of surfactant molecules and a denser micelle network, although excessive salt can lead to a decrease in viscosity. rheologylab.com
Rheometry applied to this compound solutions can thus reveal their flow characteristics, such as whether they are Newtonian or exhibit shear-thinning behavior, and how these properties are affected by formulation variables. This information is vital for optimizing the performance and stability of products containing this compound.
Specific detailed research findings or data tables for this compound viscosity and flow behavior obtained via rheometry were not available in the consulted search results.
These advanced analytical techniques are essential for gaining a comprehensive understanding of the colloidal and rheological properties of surfactants like this compound, enabling the development of optimized formulations for various applications.
Environmental Fate and Research on Eco Compatibility of Empigen Bs
Biodegradation Pathways and Kinetics in Diverse Environmental Compartments
Biodegradation is a key process in the environmental attenuation of EMPIGEN BS. Research explores the mechanisms and rates at which microorganisms break down the compound in different settings.
Aerobic and Anaerobic Degradation Mechanisms
This compound is considered readily biodegradable, particularly under aerobic conditions sevron.co.ukpuracy.comapvma.gov.au. The surfactant contained in products complies with the biodegradability criteria set out in Regulation (EC) No. 648/2004 on detergents sevron.co.uk. Studies have shown high percentages of degradation in aerobic screening tests apvma.gov.au.
Anaerobic biodegradation of amphoteric surfactants like CAPB has also been investigated, although fewer data are available compared to aerobic conditions nih.gov. Anaerobic degradation involves the cooperation of different types of microorganisms, transforming organic compounds in the absence of molecular oxygen nih.gov. While some studies suggest that CAPB components (betaines) can show persistence and slow biodegradation under anaerobic conditions, particularly in groundwater, rapid rates of biodegradation have been reported in other laboratory tests mdpi.comresearchgate.net. Research using activated sludge has identified bacterial strains, such as Pseudomonas sp. and Rhizobium sp., capable of degrading CAPB researchgate.netutb.cz. Pseudomonas sp. appears to be a primary degrader, utilizing the alkyl chains of the surfactant, while Rhizobium sp. may degrade intermediates and provide nitrogen under nitrogen-free conditions researchgate.netutb.cz.
Influence of Environmental Factors on Biodegradation Rates
Several environmental factors can influence the rate and extent of this compound biodegradation. These include the presence of easily digestible nitrogen sources, temperature, and pH mdpi.com. For instance, studies have shown that the presence of ammonium (B1175870) salt as a nitrogen source significantly accelerates the mineralization of CAPB by bacterial strains isolated from activated sludge, reducing the degradation time from over 29 days to approximately 4 days researchgate.netutb.cz. High concentrations of surfactants can also be toxic to microorganisms, affecting biodegradation rates mdpi.comresearchgate.net. Research has aimed to determine safe surfactant concentration values for conducting biodegradation tests mdpi.com.
Environmental Distribution and Partitioning Studies
Understanding how this compound distributes and partitions among different environmental compartments (water, soil, sediment, air) is crucial for assessing its potential environmental exposure.
According to Mackay Level I model calculations, the main target compartment for alkylamidopropyl betaines, including cocamidopropyl betaine (B1666868), is the hydrosphere (> 99%) oecd.org. To a lesser extent, distribution to soil and sediment (0-20% each) is also predicted oecd.org. This is expected as CAPB is widely used in personal care products and detergents, leading to its discharge primarily into wastewater treatment systems oecd.org.
Sorption to Sediments and Soils in Aquatic Ecosystems
The sorption of this compound to organic matter in soils and sediments can influence its mobility and persistence in aquatic ecosystems oecd.org. Calculated soil sorption coefficients (KOC) for alkylamidopropyl betaines indicate a potential for sorption ranging from low to very high oecd.org. Experimental values for related derivatives like laurylamidopropyl betaine and tetradecylamidopropyl betaine from screening HPLC-methods support a low sorption potential oecd.org. However, the degree of sorption can be influenced by factors such as temperature and salinity researchgate.net.
Volatilization and Atmospheric Transport Considerations
The potential for volatilization and subsequent atmospheric transport of this compound is considered low under environmentally relevant conditions oecd.orgusiquimica.com.br. Henry's law constants calculated for alkylamidopropyl betaines with different fatty acid chain lengths indicate a very low potential for volatilization from surface waters oecd.org. Volatilization from surface water or soil is generally not expected usiquimica.com.brregulations.gov.
Methodologies for Environmental Risk Assessment in Research Contexts
Environmental risk assessment research for compounds like this compound involves evaluating their potential to cause adverse effects in the environment. This often includes assessing toxicity to aquatic organisms and considering exposure pathways.
Studies have evaluated the toxicity of CAPB to aquatic life, including fish and marine organisms betterbasics.comedicalnewstoday.com. While some research indicates potential toxicity to aquatic life, particularly at higher concentrations, other assessments suggest that the product components are not classified as environmentally hazardous, although large spills could have hazardous effects sevron.co.ukbetterbasics.comedicalnewstoday.comsevron.co.uk. Research methodologies include toxicity testing on various aquatic organisms, such as algae, to determine effect concentrations (e.g., EC50) sevron.co.ukresearchgate.net.
Environmental risk assessments may also involve calculating predicted environmental concentrations (PECs) and comparing them to predicted no-effect concentrations (PNECs) to derive risk characterization ratios (RCRs) mst.dk. For instance, an environmental risk assessment for the use of cocamidopropyl betaine in boat cleaning considered local exposure to marine water in harbour basins mst.dk. Methodologies may also involve studying the formation of potential byproducts, such as N-nitrosamines, which can be a concern associated with CAPB under certain conditions betterbasics.co.
Modeling Approaches for Predicted Environmental Concentrations (PECs)
Predicting the environmental concentration (PEC) of chemical substances like Cocamidopropyl Betaine is a crucial step in environmental risk assessment. PEC models are used to estimate the concentration of a substance in various environmental compartments, such as surface water, sediment, and soil, following its release. These models typically integrate information on the substance's properties, emission sources, and environmental processes like degradation, dilution, and partitioning.
Modeling approaches for PECs of surfactants, including betaines, often involve fate and transport models. These models simulate the movement and transformation of chemicals in the environment. Key processes considered in these models include:
Biodegradation: The breakdown of the substance by microorganisms. This is a significant factor for surfactants like CAPB, which are known to be readily biodegradable under aerobic conditions sci-hub.senih.gov.
Dilution: The reduction in concentration as the substance mixes with larger volumes of water in rivers, lakes, or oceans.
Sorption: The partitioning of the substance between water and solid phases like sediment and soil. Properties such as the partition coefficient (log Pow) are relevant here industrialchemicals.gov.au.
Other processes: Hydrolysis, photolysis, and evaporation can also be included depending on the substance and the environmental compartment mst.dkmst.dk.
Various modeling tools are employed for PEC estimations. For instance, the ECOLAB modeling tool, developed by DHI, has been used to estimate the concentration of chemical substances, including surfactants, in surface water. This tool describes environmental processes using first-order reactions and can be linked to hydraulic models to simulate substance transport in waterways mst.dkmst.dk. Another tool mentioned for estimating concentrations in surface water from consumer products is the USEPA Exposure and Fate Assessment Screening Tool (E-FAST), which is designed to provide reasonably overestimated exposures oup.com. Furthermore, environmental risk assessments often follow frameworks like REACH, utilizing tools such as ECHA's Chesar for calculating environmental exposure and risk mst.dk.
PEC calculations can be performed under different scenarios, including worst-case assumptions to ensure a conservative assessment. For example, a worst-case scenario might assume 100% release of the substance to the sewage system with no removal during wastewater treatment industrialchemicals.gov.au.
The estimated PECs are then typically compared to Predicted No Effect Concentrations (PNECs) to derive a risk quotient (PEC/PNEC). A risk quotient less than one generally indicates a low risk to the environment mst.dkeuropa.eu. Studies have assessed the environmental risk of CAPB in specific scenarios, such as its use in boat cleaners, where local exposure to marine water in harbor basins was evaluated mst.dk.
While specific detailed data tables from PEC modeling of CAPB were not extensively found in the search results, the methodologies employed for betaine surfactants highlight the reliance on predictive modeling based on environmental fate processes and release scenarios.
Development of Green Chemistry Principles in this compound Research
Research and development efforts concerning surfactants, including Cocamidopropyl Betaine, are increasingly incorporating green chemistry principles to minimize environmental impact throughout the product lifecycle. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Several aspects of green chemistry are relevant to CAPB research:
Use of Renewable Feedstocks: CAPB is derived from coconut oil or palm kernel oil, which are renewable natural resources heraproject.comresearchgate.netmarkwideresearch.com. This aligns with the green chemistry principle of using renewable feedstocks. Research explores utilizing waste products from these sources, such as coconut oil refinery waste, for the synthesis of betaine-related surfactants researchgate.net.
Environmentally Benign Synthesis Routes: Efforts are directed towards developing synthesis methods that avoid the use of hazardous solvents and minimize the generation of by-products researchgate.net. This aligns with principles such like "Less Hazardous Chemical Syntheses" and "Atom Economy" rsc.org.
Inherent Biodegradability: CAPB is recognized for its ready biodegradability under aerobic conditions sci-hub.senih.govinci.guide. Research confirms that alkylamido betaines, which include CAPB, are mineralized under anaerobic conditions, unlike some other betaine types nih.gov. This inherent property is a key factor in its favorable environmental profile and aligns with the principle of "Designing Safer Chemicals" and designing for degradation.
Process Efficiency: Studies may also focus on improving the efficiency of CAPB production processes, for example, by optimizing reaction conditions to obtain higher yields and concentrations of the desired product researchgate.net.
The focus on developing biobased, biodegradable, and less toxic surfactants is a significant trend in the chemical industry, driven by both environmental concerns and regulatory support for sustainable ingredients markwideresearch.comsocietechimiquedefrance.fr. Betaine surfactants, including CAPB, are well-positioned within this trend due to their favorable inherent properties and the ongoing research into more sustainable synthesis routes and applications researchgate.netmdpi.com.
Theoretical and Computational Investigations of Empigen Bs
Molecular Dynamics Simulations of Surfactant Aggregation
Molecular dynamics (MD) simulations offer a molecular-level lens to examine the spontaneous self-assembly of surfactant molecules in solution and their behavior at interfaces. These simulations track the positions and velocities of individual atoms or groups of atoms over time, governed by a set of force fields that describe the interatomic and intermolecular interactions.
The formation of micelles, aggregates of surfactant molecules in solution, is a hallmark of surfactant behavior above a certain concentration known as the critical micelle concentration (CMC). MD simulations can model this process, providing detailed information about micelle size, shape, and stability.
While direct, large-scale MD simulations of EMPIGEN BS micellization are not extensively documented in publicly available literature, studies on structurally similar zwitterionic surfactants, such as n-dodecyl betaine (B1666868) (NDB), provide valuable analogous insights. Coarse-grained (CG) MD simulations, which group atoms into larger "beads" to simulate longer timescales and larger systems, are particularly well-suited for studying the slow process of micelle formation.
Dissipative particle dynamics (DPD), a type of coarse-grained simulation, has been effectively used to model micelle formation in various surfactant systems. For instance, DPD simulations of alkyl sulfate (B86663) surfactants have successfully predicted CMCs and mean aggregation numbers that align well with experimental data. These simulations reveal that the aggregation process is primarily entropy-driven. Similar methodologies could be applied to this compound to predict its aggregation behavior under different conditions.
Table 1: Representative Parameters for Coarse-Grained Simulation of Surfactant Micelles (Note: This table is illustrative and based on general findings for similar surfactants, as specific data for this compound is not readily available.)
| Parameter | Description | Typical Value Range |
| Interaction Parameter (aij) | Represents the repulsive force between different bead types. | 25 - 100 |
| Bead Mapping | Number of heavy atoms represented by a single bead. | 3 - 5 |
| Time Step (Δt) | The discrete time interval for integration of motion. | 10 - 50 fs |
| Temperature (T) | The temperature of the simulated system. | 298 - 323 K |
| Pressure (P) | The pressure of the simulated system. | 1 atm |
The stability of these simulated micelles can be assessed by analyzing parameters such as the aggregation number over time, the shape or asphericity of the micelle, and the solvent accessible surface area (SASA). For mixed surfactant systems containing betaines, simulations have shown that the presence of the zwitterionic surfactant can stabilize the formation of wormlike micelles.
MD simulations are instrumental in understanding how this compound molecules arrange themselves at interfaces, such as the air-water interface, which is crucial for foaming and emulsifying properties.
Simulations of n-dodecyl betaine (NDB) at the air-water interface have revealed detailed structural information about the adsorbed monolayer. These studies show that with increasing surface coverage, the alkyl chains of the surfactant molecules become more ordered and extend away from the water phase. The polar headgroups interact with water molecules via hydrogen bonding, and the lifetime of these hydrogen bonds tends to increase as more surfactant molecules pack at the interface. nih.gov
Key findings from MD simulations of betaine surfactants at the air-water interface include:
Orientation: The polar headgroup tends to be oriented parallel to the interface, while the hydrophobic tail is tilted with respect to the surface normal.
Hydrogen Bonding: The number of hydrogen bonds between the surfactant headgroups and water molecules is a critical factor in the stability of the interfacial layer. nih.gov
Monolayer Thickness: The thickness of the surfactant monolayer increases with higher surface coverage as the alkyl chains become more extended. nih.gov
Table 2: Interfacial Properties of n-Dodecyl Betaine (NDB) Monolayers from MD Simulations (Data adapted from studies on NDB as an analogue for this compound)
| Surface Coverage (Ų/molecule) | Average Tilt Angle of Alkyl Chain (degrees from normal) | Average Monolayer Thickness (Å) |
| High | ~30-35 | ~15-18 |
| Low | ~40-50 | ~12-14 |
These simulations provide a molecular-level rationale for the surface activity of betaine surfactants like this compound.
Quantum Chemical Calculations for Structure-Property Relationships
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed understanding of the electronic structure of molecules. These methods can be used to predict a variety of properties of this compound, including its reactivity and the nature of its interactions with other molecules.
Methods like Density Functional Theory (DFT) can be employed to calculate the distribution of electrons within the this compound molecule. This allows for the determination of key electronic properties that govern its chemical behavior.
Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the regions of the molecule most likely to donate or accept electrons, respectively. This is crucial for understanding its reactivity in various chemical environments.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. For this compound, this would highlight the positively charged quaternary ammonium (B1175870) group and the negatively charged carboxylate group, explaining its zwitterionic nature and its ability to interact with both anionic and cationic species.
Atomic Charges: Calculation of partial atomic charges provides a quantitative measure of the charge distribution and can be used to parameterize force fields for classical MD simulations.
While specific DFT studies on this compound are not widely published, calculations on similar anionic and zwitterionic surfactants have provided insights into their reactivity and adsorption properties. For instance, DFT has been used to study the adsorption of surfactants on metal oxide surfaces, revealing the importance of headgroup chemistry in determining the strength of interaction. acs.org
Table 3: Predicted Electronic Properties of a Model Betaine Surfactant from Quantum Chemical Calculations (This table is illustrative and based on expected trends for similar molecules.)
| Property | Predicted Characteristic | Implication |
| HOMO Energy | Localized on the carboxylate group | Site for electrophilic attack |
| LUMO Energy | Localized around the quaternary ammonium group | Site for nucleophilic attack |
| Dipole Moment | High | Indicates a highly polar molecule |
Quantum chemistry is also invaluable for calculating the energies of intermolecular interactions, which are fundamental to understanding surfactant aggregation and adsorption. By calculating the interaction energy between two or more this compound molecules, or between an this compound molecule and a solvent molecule, it is possible to understand the forces driving self-assembly.
Studies on mixed surfactant systems containing betaines have utilized quantum chemical methods to compute the interaction energies between different surfactant species. These calculations have demonstrated attractive interactions between betaine and anionic surfactants, which helps to explain the synergistic effects observed in these mixtures, such as enhanced foam stability. researchgate.net The primary forces at play include:
Electrostatic Interactions: The attraction between the oppositely charged groups of different zwitterionic molecules or between the charged groups of this compound and other ionic surfactants.
Van der Waals Forces: These are ubiquitous attractive forces that are particularly important for the hydrophobic interactions between the alkyl tails.
Hydrogen Bonding: The interaction between the carboxylate group of this compound and water or other hydrogen-bond donor molecules.
These calculations can provide a quantitative basis for the "interaction parameters" used in thermodynamic models of mixed micelle formation.
Computational Fluid Dynamics (CFD) for Macroscopic Behavior Prediction
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. For surfactant solutions like those containing this compound, CFD can be used to predict macroscopic behaviors such as foaming, emulsification, and flow in various geometries.
CFD simulations can model multiphase flows, such as the air-liquid system in a foam or the oil-water system in an emulsion. The presence of a surfactant like this compound is incorporated into these models through its effect on interfacial properties, primarily the reduction of surface tension. The relationship between surfactant concentration and surface tension, known as the adsorption isotherm, is a key input for these simulations.
Applications of CFD in modeling surfactant-laden systems include:
Foam Dynamics: Simulating the formation, stability, and drainage of foams. This can be used to optimize formulations for applications requiring specific foam properties.
Emulsion Stability: Modeling the coalescence and breakup of droplets in an emulsion to predict its long-term stability.
Flow in Porous Media: In applications such as enhanced oil recovery, CFD can simulate the flow of surfactant solutions through porous rock to predict their effectiveness in mobilizing oil.
Table 4: Key Parameters in CFD Simulations of Surfactant Solutions
| Parameter | Description | Relevance to this compound |
| Surface Tension | The force per unit length at the interface between two immiscible fluids. | A primary property modified by the presence of this compound. |
| Adsorption/Desorption Kinetics | The rate at which surfactant molecules move to and from the interface. | Influences the dynamic surface tension. |
| Bulk Diffusivity | The rate at which surfactant molecules diffuse through the bulk solution. | Affects the transport of surfactant to the interface. |
| Interfacial Viscosity | The resistance to flow within the interfacial layer. | Can be influenced by the packing of this compound molecules at the interface. |
By integrating molecular-level insights from MD and quantum chemistry into macroscopic CFD models, a comprehensive, multi-scale understanding of the behavior of this compound in various applications can be achieved.
Emerging Research Directions and Interdisciplinary Studies Involving Empigen Bs
Advanced Materials Design and Formulation Science
The inherent properties of Lauryl Betaine (B1666868), particularly its surface activity and ability to form complex aggregates, make it a valuable component in the design and formulation of advanced materials. Research in this area extends beyond its conventional applications in detergents and cosmetics to explore its utility in more complex systems requiring precise control over interfacial phenomena and material structure.
Role in Emulsion and Dispersion Stabilization Beyond Traditional Applications
Lauryl Betaine plays a significant role in stabilizing emulsions and dispersions in various advanced applications. In the field of enhanced oil recovery (EOR), foam and emulsion stability are critical for efficient oil displacement. Research, including molecular dynamics simulations, has investigated how Lauryl Betaine (LB) enhances the stability of foams, particularly in mixtures with anionic surfactants like alpha olefin sulfonate (AOS). researchgate.netacs.orgacs.org This synergistic interaction between Lauryl Betaine and anionic surfactants can lead to a denser surfactant monolayer at interfaces, contributing to higher film stability and increased resistance to destabilizing factors like oil. researchgate.netacs.orgacs.org Micromodel flooding studies have demonstrated that surfactant flooding using Lauryl Betaine can lead to higher oil recovery compared to conventional EOR techniques under certain salinity conditions. colab.wsresearchgate.net The addition of Lauryl Betaine to injected brine has also been shown to increase breakthrough time in these processes. colab.wsresearchgate.net
Beyond EOR, betaine-based surfactants, including cocamidopropyl betaine and coco betaine, have been explored for their influence on the physicochemical properties and colloidal stability of lipid nanocarriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). nih.gov These studies highlight the potential of betaine-based surfactants in stabilizing complex lipid-based dispersions relevant to advanced material design. nih.gov
Integration into Novel Delivery Systems for Research Agents
The ability of betaine-based surfactants to interact with various molecules and stabilize dispersed phases makes them candidates for integration into novel delivery systems for research agents. As mentioned, betaine-stabilized SLN and NLC formulations have shown promise as potential drug delivery nanosystems, demonstrating good colloidal stability and monodispersity depending on the formulation composition. nih.gov
Furthermore, betaine has been investigated as a component in therapeutic deep eutectic systems (THEDES) for enhanced transdermal delivery of research agents like L-ascorbic acid. mdpi.com The formation of THEDES with betaine significantly improved the solubility of ascorbic acid in various polyols and enhanced its delivery through skin models. mdpi.com This research suggests that betaine can facilitate the permeability of active compounds, indicating its potential in developing advanced delivery vehicles for research purposes. mdpi.com
Development of Novel Probes and Sensors Utilizing EMPIGEN BS
While solvatochromic betaine dyes, structurally related to betaines, are known for their use as optical sensor materials for detecting polar and non-polar vapors due to their strong solvatochromism researchgate.netmdpi.com, the direct use of Lauryl Betaine (this compound) itself as the primary sensing element in probes and sensors is less commonly reported in the academic literature compared to its role as a formulation component. However, related compounds like Empigen BB (identified as Lauryl Betaine innospec.com) have been utilized in the context of developing and studying biological sensor systems. For instance, Empigen BB has been used as a detergent to solubilize full-length membrane proteins, such as the histidine kinase CusS, for incorporation into nanodiscs. nih.govnih.gov This approach facilitates the investigation of the protein's structure and function, including how it senses metal ions and transduces signals. nih.govnih.gov In this capacity, while not the sensing element itself, this compound plays a crucial methodological role in preparing and stabilizing biological components for sensor research, demonstrating its indirect contribution to the development of novel sensor systems.
Perspectives on Sustainable Chemical Development and Lifecycle Assessment in Academic Research
Sustainable chemical development is a growing focus in academic research, and betaine surfactants are gaining attention due to their favorable environmental profiles. Lauryl Betaine, often derived from natural sources like vegetable oils sci-hub.se, is considered readily biodegradable. innospecsustainability.comresearchgate.net Research highlights the increasing interest in "green surfactants" derived from bioresources as sustainable alternatives to petrochemical-derived counterparts. colab.wssci-hub.seresearchgate.netmdpi.com
Lifecycle Assessment (LCA) is a critical tool used in academic research to evaluate the environmental impacts of chemicals and processes from raw material extraction to disposal. usn.nofrontiersin.orgresearchgate.netresearchgate.netunilever.com While specific comprehensive LCA studies solely focused on the academic research applications of this compound were not prominently found, the broader context of applying LCA in academic research for sustainable chemical development is well-established. usn.nofrontiersin.orgresearchgate.netresearchgate.netunilever.com Researchers utilize LCA to understand the environmental footprint of new materials and processes, guiding the development of more sustainable chemical technologies. usn.nofrontiersin.orgresearchgate.netresearchgate.netunilever.com The availability of sustainable versions of betaine surfactants, such as those derived from sustainable palm oil and offered in more concentrated or powder formats, reflects the industry's response to the demand for environmentally conscious options, aligning with the goals of sustainable chemical development explored in academia. innospecsustainability.comcosmos-standard.orginnospecsustainability.com
Cross-Disciplinary Methodological Adaptations for this compound Research
Research involving this compound in emerging applications necessitates the adaptation and integration of methodologies from various scientific disciplines. Studying the behavior of Lauryl Betaine in complex systems like EOR foams and emulsions involves principles and techniques from chemistry, physics, and chemical engineering. For example, molecular dynamics simulations, a computational physics technique, are employed to understand the molecular interactions governing foam stability at interfaces. researchgate.netacs.orgacs.org Micromodel flooding experiments combine aspects of fluid mechanics and reservoir engineering to evaluate surfactant performance in porous media. colab.wsresearchgate.net
In the development of novel delivery systems, the formulation and characterization of betaine-stabilized nanocarriers involve methodologies from chemistry, materials science, and analytical science. Techniques such as dynamic light scattering (DLS), atomic force microscopy (AFM), transmission electron microscopy (TEM), electrophoretic light scattering (ELS), and turbidimetry are adapted to assess the size, morphology, and stability of these nanostructures. nih.gov The study of therapeutic deep eutectic systems incorporating betaine utilizes techniques like polarized optical microscopy, Fourier transform infrared spectroscopy, and differential scanning calorimetry for characterization, alongside permeability studies across biological membranes. mdpi.com
Furthermore, research into the use of related betaine compounds in biological sensor systems, such as the solubilization of membrane proteins with Empigen BB, requires expertise and techniques from biochemistry and molecular biology, including protein expression, purification, and techniques like chemical crosslinking and SDS-PAGE to study protein interactions and conformational changes. nih.govnih.gov These examples underscore the cross-disciplinary nature of research involving this compound in advanced applications, requiring the adaptation and combination of diverse methodologies to fully understand its behavior and potential.
Q & A
Q. What standardized methodologies are recommended for characterizing the physicochemical properties of EMPIGEN BS (e.g., critical micelle concentration, solubility)?
Answer: Use dynamic light scattering (DLS) for micelle size analysis and conductometric titration to determine critical micelle concentration (CMC). Solubility profiles should be assessed across pH gradients (1–14) and temperatures (4–80°C) using UV-Vis spectrophotometry. Reference protocols from peer-reviewed surfactant studies for reproducibility .
Q. How does this compound interact with model lipid bilayers, and what experimental systems validate these interactions?
Answer: Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms of lipid monolayers. For bilayer systems, use fluorescence resonance energy transfer (FRET) with labeled lipids to quantify disruption kinetics. Include negative controls (e.g., buffer-only) to distinguish nonspecific effects .
Q. What are the optimal storage conditions for this compound to maintain stability in long-term experiments?
Answer: Stability assays under varying conditions (e.g., light, temperature, humidity) should be conducted using high-performance liquid chromatography (HPLC) to track degradation products. Store lyophilized samples at −20°C in inert atmospheres; reconstitute in degassed buffers to prevent oxidation .
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxicity in mammalian cell lines be systematically resolved?
Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. For example:
Q. What factorial design approaches optimize this compound’s efficacy in protein solubilization while minimizing aggregation artifacts?
Answer: Implement a Box-Behnken design to test variables: this compound concentration (0.1–2%), pH (6–8), and ionic strength (0–150 mM NaCl). Analyze solubilization efficiency via SDS-PAGE and size-exclusion chromatography. Validate statistical significance using ANOVA with post-hoc Tukey tests .
Q. How do interfacial properties of this compound affect its performance in mixed surfactant systems, and what advanced techniques quantify these effects?
Answer: Utilize neutron reflectometry to study adsorption kinetics at air-water interfaces. Pair with molecular dynamics simulations to correlate structural motifs (e.g., headgroup hydration) with synergistic/antagonistic effects in mixtures. Compare with Gibbs adsorption equation predictions .
Q. What strategies validate the specificity of this compound in membrane protein extraction when co-purifying contaminants are observed?
Answer: Combine differential centrifugation with PICO-driven troubleshooting :
- Population : Target membrane proteins vs. contaminants.
- Intervention : this compound concentration gradients.
- Comparison : Traditional detergents (e.g., Triton X-100).
- Outcome : Purity assessed via Western blot/LC-MS. Refine protocols using iterative Design of Experiments (DoE) .
Methodological and Analytical Guidance
Q. How should researchers address reproducibility challenges when replicating this compound-based protocols across laboratories?
Answer: Adopt the BRIDGE Guidelines :
- Document batch numbers, solvent sources, and equipment calibration records.
- Share raw data (e.g., rheology curves, chromatograms) in supplemental materials.
- Use collaborative platforms like Zenodo for transparent data archiving .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report 95% confidence intervals for EC50 values. For non-normal distributions, apply bootstrapping or robust regression methods. Open-source tools like R/Bioconductor ensure transparency .
Interdisciplinary Applications
Q. How can this compound be adapted for use in biohybrid systems (e.g., enzyme immobilization or drug delivery vesicles)?
Answer: Functionalize this compound with click chemistry-compatible groups (e.g., azides) for covalent coupling to enzymes. Assess encapsulation efficiency in liposomes via fluorescence dequenching assays. Cross-validate with TEM to confirm structural integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
